molecular formula C13H19NO4 B1396677 [2-(4-Hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester CAS No. 115499-45-1

[2-(4-Hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester

Cat. No. B1396677
M. Wt: 253.29 g/mol
InChI Key: WESMLFSTFVCSOA-UHFFFAOYSA-N
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Description

“[2-(4-Hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C13H19NO4 . It is also known by the synonyms 4-[2-(Boc-amino)ethoxy]phenol and Carbamic acid, N-[2-(4-hydroxyphenoxy)ethyl]-, 1,1-dimethylethyl ester .


Synthesis Analysis

The synthesis of tert-butyl esters, such as “[2-(4-Hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester”, can be achieved from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methods : Research has explored the synthesis of various derivatives and analogs of [2-(4-Hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester. For example, Garcia et al. (2006) describe the synthesis of related compounds like (S)-(–)-[2-(3,4-Dimethoxyphenyl)-1-hydroxymethylethyl]carbamic acid tert-butyl ester in the context of pyrrolo[2,1-a]isoquinolines synthesis (Garcia et al., 2006).

  • Crystallographic Studies : Kant et al. (2015) conducted synthetic and crystallographic studies of a compound similar to [2-(4-Hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester, examining its crystal structure and conformation (Kant et al., 2015).

  • Chemical Transformations : The work of Li et al. (2006) on the deprotection of tert-butyl carbamates, esters, and ethers, including compounds structurally related to [2-(4-Hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester, provides insights into selective chemical reactions involving these types of compounds (Li et al., 2006).

Applications in Material Science and Polymer Chemistry

  • Dendritic Macromolecules : Pesak et al. (1997) synthesized phenylacetylene dendrimers with tert-butyl esters, demonstrating applications in material science and polymer chemistry. This research is indicative of the potential of [2-(4-Hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester derivatives in these fields (Pesak et al., 1997).

  • Hydrophilic Aliphatic Polyesters : Research by Trollsås et al. (2000) on the synthesis and polymerization of functional cyclic esters, including derivatives of [2-(4-Hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester, highlights their utility in creating novel polymeric materials (Trollsås et al., 2000).

Potential Biomedical Applications

  • Antimicrobial Activity : Zanatta et al. (2006) explored the synthesis and antimicrobial activity of novel esters, which could suggest potential biomedical applications for derivatives of [2-(4-Hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester (Zanatta et al., 2006).

  • Drug Synthesis and Design : The work of Ghosh et al. (2017) in synthesizing carbamate derivatives for use as protease inhibitors indicates a direction for the potential application of [2-(4-Hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester in drug design and synthesis (Ghosh et al., 2017).

properties

IUPAC Name

tert-butyl N-[2-(4-hydroxyphenoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-8-9-17-11-6-4-10(15)5-7-11/h4-7,15H,8-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESMLFSTFVCSOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[2-(4-hydroxyphenoxy)ethyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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